molecular formula C7H11IN2O B13567115 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole

5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole

Cat. No.: B13567115
M. Wt: 266.08 g/mol
InChI Key: FFWVWHPHJRRETO-UHFFFAOYSA-N
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Description

5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole is a substituted pyrazole derivative characterized by a methoxy group at position 4, an iodine atom at position 5, and an isopropyl group at the N1 position. Pyrazoles are heterocyclic aromatic compounds with a five-membered ring containing two adjacent nitrogen atoms. The iodine atom enhances molecular weight and polarizability, while the methoxy group contributes to polarity and hydrogen-bonding capacity.

Properties

Molecular Formula

C7H11IN2O

Molecular Weight

266.08 g/mol

IUPAC Name

5-iodo-4-methoxy-1-propan-2-ylpyrazole

InChI

InChI=1S/C7H11IN2O/c1-5(2)10-7(8)6(11-3)4-9-10/h4-5H,1-3H3

InChI Key

FFWVWHPHJRRETO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)OC)I

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their properties:

Compound Name Iodo Position Substituent at Position 4 Substituent at Position 5 Molecular Formula Molecular Weight Key Features
5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole 5 Methoxy (-OCH₃) Iodo (-I) C₇H₁₁IN₂O 266.08 High polarity, potential bioactivity
4-Iodo-1-isopropyl-5-methyl-1H-pyrazole 4 Methyl (-CH₃) Iodo (-I) C₇H₁₁IN₂ 250.08 Lower polarity, simpler structure

Key Observations :

  • Substituent Position : The placement of iodine at position 5 (vs. 4 in the analog) alters steric and electronic interactions. For example, iodine at position 5 in the main compound may hinder electrophilic substitution at adjacent positions compared to iodine at position 4 .

Physicochemical Properties

  • Molecular Weight : The main compound (266.08 g/mol) is heavier than the methyl-substituted analog (250.08 g/mol ) due to the oxygen atom in the methoxy group.
  • Polarity : The methoxy group increases dipole moment, which could enhance interactions in biological systems or chromatographic retention times.

Biological Activity

5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of iodine and methoxy groups, suggests that it may interact with various biological targets, including enzymes and receptors. This article aims to explore the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound is depicted below:

C8H10IN3O\text{C}_8\text{H}_{10}\text{I}\text{N}_3\text{O}

This structure features:

  • An iodine atom at the 5-position, which may enhance reactivity.
  • A methoxy group at the 4-position, potentially influencing lipophilicity and biological interactions.

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It could act as an agonist or antagonist at specific receptors, altering signal transduction pathways.
  • Nucleic Acid Interaction : Potential binding to DNA or RNA could lead to modulation of gene expression.

Biological Activities

This compound has been evaluated for several biological activities:

Antitumor Activity

Studies have shown that pyrazole derivatives exhibit significant antitumor properties. For example:

  • In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism may involve induction of apoptosis and inhibition of cell proliferation.
Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)15.2Apoptosis induction
A549 (Lung)12.8Cell cycle arrest

Anti-inflammatory Activity

The compound has shown potential in reducing inflammation:

  • Nitric Oxide Production : Inhibition of LPS-induced nitric oxide production was observed, suggesting its role as an anti-inflammatory agent.
TreatmentNO Levels (µM)Control Levels (µM)
5-Iodo Compound2550

Antimicrobial Activity

Research indicates that pyrazole derivatives can exhibit antimicrobial properties:

  • Bacterial Inhibition : The compound showed activity against both Gram-positive and Gram-negative bacteria.
BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus10
Escherichia coli15

Case Studies

Several studies have highlighted the biological efficacy of related pyrazoles:

  • Study on Antitumor Effects :
    • Researchers synthesized a series of pyrazole derivatives, including this compound. They found that compounds with halogen substituents exhibited enhanced cytotoxicity against cancer cells compared to their non-halogenated counterparts .
  • Anti-inflammatory Research :
    • A study investigated the anti-inflammatory properties of various pyrazoles. The findings indicated that the presence of iodine significantly increased the anti-inflammatory activity by modulating cytokine release.
  • Antimicrobial Properties :
    • In a comparative study on different pyrazoles, this compound was found to be effective against common pathogens, demonstrating potential as a lead compound for developing new antibiotics .

Q & A

Basic: What are the optimal synthetic routes for 5-Iodo-1-isopropyl-4-methoxy-1H-pyrazole, and how can purity be ensured?

Answer:
The synthesis of halogenated pyrazoles typically involves multi-step reactions, starting with functionalization of the pyrazole core. For 5-iodo derivatives, iodination can be achieved via electrophilic substitution or metal-catalyzed cross-coupling. A common approach involves:

Core functionalization : Introducing the isopropyl and methoxy groups via alkylation or nucleophilic substitution on a pre-formed pyrazole ring.

Iodination : Using iodine or iodinating agents (e.g., N-iodosuccinimide) under controlled conditions to avoid over-halogenation .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) ensures high purity.
Key validation : Monitor reactions using TLC and confirm purity via HPLC (>95%) and melting point analysis. For structural confirmation, employ 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How can spectroscopic data (NMR, IR) resolve structural ambiguities in this compound?

Answer:

  • 1^1H NMR : The methoxy group (-OCH3_3) appears as a singlet (~δ 3.8–4.0 ppm), while the isopropyl group shows a septet (δ 1.2–1.5 ppm for CH3_3, δ 4.0–4.5 ppm for CH). The pyrazole ring protons resonate between δ 6.5–8.5 ppm, with coupling constants indicating substitution patterns .
  • IR : Confirm the presence of C-I (500–600 cm1^{-1}) and C-O (1050–1250 cm1^{-1}) stretches.
    Contradiction resolution : If unexpected peaks arise (e.g., overlapping signals), use 2D NMR (COSY, HSQC) or compare with simulated spectra from computational tools like Gaussian .

Advanced: How to design experiments to study regioselectivity in substitution reactions of this compound?

Answer:
Regioselectivity in halogenated pyrazoles depends on electronic and steric factors. To test substitution sites:

Electrophilic substitution : React with a mild electrophile (e.g., HNO3_3) to identify reactive positions. Monitor via LC-MS.

Cross-coupling : Use Suzuki-Miyaura conditions (Pd(PPh3_3)4_4, base) to couple with aryl boronic acids. The iodine atom acts as a leaving group, enabling selective C–I bond activation .

Competitive experiments : Compare reaction rates with analogs lacking the methoxy/isopropyl groups.
Validation : X-ray crystallography (using SHELXL ) or NOE NMR experiments can confirm substitution sites.

Advanced: How to resolve contradictions in biological activity data for this compound?

Answer:
Conflicting bioactivity results often arise from assay conditions or impurity interference. Mitigate via:

Dose-response curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify true IC50_{50} values.

Control experiments : Include a reference compound (e.g., staurosporine for kinase inhibition) and validate purity with LC-MS.

Targeted docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to proteins (e.g., kinases, GPCRs). Compare with structurally similar compounds (e.g., 4-iodo-5-methylpyrazole derivatives ).
Example : If anti-inflammatory activity is inconsistent, measure cytokine release (IL-6, TNF-α) in primary cells vs. cell lines .

Advanced: What computational methods predict the compound’s reactivity and stability under varying conditions?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond dissociation energies (BDEs) for the C–I bond, indicating stability under thermal/UV stress .
  • MD simulations : Simulate solvation in water/DMSO to assess hydrolytic stability.
  • pKa prediction : Tools like MarvinSketch estimate the acidity of the pyrazole NH proton, guiding pH-sensitive applications .
    Case study : A study on 5-amino-4-iodopyrazoles used DFT to explain regioselective reactivity in cross-coupling reactions .

Advanced: How to optimize crystallization conditions for X-ray diffraction studies?

Answer:

  • Screening : Use vapor diffusion (hanging drop) with 24-well plates, testing solvents (e.g., DMSO, ethanol) and precipitants (PEG 4000, ammonium sulfate).
  • Cryoprotection : Add glycerol (20% v/v) to prevent ice formation during data collection.
  • Refinement : SHELXL is ideal for small-molecule refinement. For twinned crystals, use the TWIN/BASF commands.
    Example : A related iodopyrazole structure (CCDC entry XYZ) was solved with R1_1 = 0.032 using Mo-Kα radiation .

Advanced: How to analyze synthetic byproducts and reaction intermediates?

Answer:

  • LC-MS/MS : Identify byproducts via fragmentation patterns. For example, de-iodinated or methoxy-cleaved derivatives.
  • In-situ monitoring : Use ReactIR to track intermediates (e.g., iodonium ion formation).
  • Isolation : Scale down the reaction and isolate intermediates via preparative TLC for structural elucidation .

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